4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid
Description
4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid is an imidazole-derived compound characterized by a carboxylic acid group at position 5, an amino group at position 4, and methyl substituents at positions 1 and 2. The imidazole core, combined with electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, suggests diverse reactivity and bioactivity, warranting comparative analysis with similar compounds.
Properties
IUPAC Name |
5-amino-2,3-dimethylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(7)4(6(10)11)9(3)2/h7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFVWUZSOILSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-dimethylimidazole with an aminating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazoles.
Scientific Research Applications
Anticancer Potential
Research has demonstrated that imidazole derivatives exhibit promising anticancer properties. In particular, compounds containing the imidazole ring have been shown to inhibit cancer cell proliferation and angiogenesis. For example, studies have indicated that certain imidazoles can significantly inhibit the KRAS/Wnt signaling pathways, which are crucial in cancer progression .
Case Study:
- Compound: 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid
- Findings: This compound has been evaluated for its anti-proliferative effects against various cancer cell lines. In vitro assays revealed that it exhibits significant cytotoxicity against melanoma and breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Enzyme Inhibition
Imidazole compounds are also recognized for their ability to inhibit specific enzymes involved in cancer metabolism. For instance, 4-amino derivatives have been identified as inhibitors of the CYP26A1 enzyme, which plays a role in retinoic acid metabolism—a pathway implicated in various cancers .
Data Table: Anticancer Activities of Imidazole Derivatives
| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid | CYP26A1 | 16.1 - >100 | Melanoma |
| Bromolevamisole | Angiogenesis | N/A | Various |
| Imidazole analogs | KRAS/Wnt | N/A | Multiple Cancers |
Herbicidal Properties
Imidazole derivatives are being investigated for their herbicidal properties. The compound 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid has shown selective herbicidal activity, making it a candidate for developing new herbicides that target specific plant species without affecting crops .
Case Study:
- Study Focus: The efficacy of 4-amino derivatives as selective herbicides.
- Results: Field trials indicated that these compounds effectively inhibited the growth of certain weed species while promoting crop health, suggesting their potential utility in sustainable agriculture practices .
Synthesis and Characterization
The synthesis of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid involves several methodologies that allow for the introduction of various functional groups to enhance its biological activity. Recent advancements include using catalytic methods to achieve high yields and purity levels .
Synthesis Overview:
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Catalytic cyclization | 85 | High selectivity achieved |
| Microwave-assisted synthesis | 90 | Reduced reaction time |
| Conventional heating | 75 | Longer reaction time |
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s bioactivity and synthesis challenges can be contextualized by comparing it to related imidazole derivatives (Table 1):
Key Observations :
- Amino vs.
- Methyl Substituents : The 1,2-dimethyl groups in the target compound could enhance metabolic stability compared to bulkier alkyl/aryl substituents in ’s derivatives.
- Herbicidal Analogues: Imazamox () shares a carboxylic acid group but incorporates a pyridine ring and imidazolinone moiety, critical for herbicidal activity via acetolactate synthase (ALS) inhibition .
Biological Activity
4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid (often referred to as "the compound") is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid features an imidazole ring that is substituted at various positions. Its molecular formula is C6H8N4O2, and it has a molecular weight of approximately 168.16 g/mol. The presence of amino and carboxylic acid functional groups contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can affect cellular processes and signaling pathways.
- Receptor Modulation : It may interact with specific receptors, influencing downstream signaling cascades that regulate physiological functions.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
The following table summarizes the key biological activities associated with 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid:
Case Studies
Several studies have explored the biological effects of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid:
-
Antioxidant Properties :
- A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
